molecular formula C7H11NO3 B12115972 2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 716362-61-7

2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B12115972
CAS No.: 716362-61-7
M. Wt: 157.17 g/mol
InChI Key: RRFKWPXBCDJTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a cyclopropane ring, a motif known for its strategic use in drug discovery, disubstituted with both a carboxylic acid and an ethylamide functional group. This structure makes it a valuable bifunctional building block for medicinal chemistry and pharmaceutical synthesis. Compounds based on the cyclopropane-1-carboxylic acid scaffold, such as this one, are of significant interest in the development of bioactive molecules. Specifically, research indicates that certain cyclopropane carboxylic acid derivatives act as potent inhibitors of leukotriene biosynthesis . Leukotrienes are key signaling molecules involved in inflammatory and respiratory diseases, making their inhibitors potential therapeutic agents for conditions like asthma and other inflammatory disorders . The distinct three-membered ring of the cyclopropane core can impart conformational rigidity and improve metabolic stability when incorporated into larger molecular structures, which is a desirable property in lead optimization efforts. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a sophisticated intermediate for constructing more complex molecules, exploring structure-activity relationships, or in library synthesis for high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

716362-61-7

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(ethylcarbamoyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-2-8-6(9)4-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

RRFKWPXBCDJTQI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Ring-Opening Reactions

Cyclopropanes are highly strained, making them reactive toward electrophiles or nucleophiles. For 2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid , potential reactions include:

  • Acid-catalyzed ring opening : Cyclopropane rings can open via S<sub>N</sub>1-like mechanisms, forming oxonium intermediates. Stereochemical outcomes depend on steric and electronic factors of substituents (e.g., the ethylcarbamoyl group) .

  • Base-induced rearrangements : Hydrolysis of the ethylcarbamoyl group could yield cyclopropane-1-carboxylic acid derivatives, with further decarboxylation possible under strong basic conditions.

Functional Group Reactivity

The carboxylic acid and ethylcarbamoyl groups enable diverse transformations:

Reaction Type Conditions Product
Esterification Methanol/H<sup>+</sup>Methyl ester derivative
Amide Hydrolysis Aqueous NaOH, heatCyclopropane-1-carboxylic acid + ethylamine
Decarboxylation Pyrolysis (>200°C)Cyclopropane derivative + CO<sub>2</sub>

Catalytic Modifications

The Kulinkovich reaction, which forms cyclopropanols from esters via titanium intermediates , suggests potential pathways for modifying the carboxylic acid moiety. For example:

  • Titanium-mediated insertion into the cyclopropane ring could yield bicyclic structures.

Stereochemical Considerations

The stereochemistry of substituents on the cyclopropane ring significantly impacts reactivity. For instance:

  • β-Substituents (e.g., ethylcarbamoyl) may hinder nucleophilic attack on the cyclopropane due to steric crowding, as observed in galactal-derived cyclopropanes .

Research Gaps and Recommendations

No direct studies on This compound were identified. Future work should prioritize:

  • Experimental validation of ring-opening kinetics under acidic/basic conditions.

  • Exploration of transition-metal-catalyzed functionalizations (e.g., cross-coupling).

Scientific Research Applications

Medicinal Chemistry

2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid has shown potential as a pharmacological agent due to its ability to inhibit specific enzymes involved in disease processes. For instance, cyclopropanecarboxylic acids have been investigated for their role as inhibitors of O-acetylserine sulfhydrylase, an enzyme linked to bacterial resistance mechanisms. In vitro studies indicate that derivatives of this compound can exhibit nanomolar activity against this enzyme, suggesting a pathway for developing new antibiotics or adjuvants to enhance existing treatments .

Agricultural Biotechnology

Research has indicated that cyclopropane derivatives can function as innovative regulators of ethylene biosynthesis in plants. Ethylene is a critical hormone in plant growth and development. Studies have demonstrated that this compound can inhibit ethylene production, thereby influencing fruit ripening and senescence processes. This property could be harnessed to improve crop yield and shelf life .

Data Tables

Application Area Description Findings
Medicinal ChemistryInhibition of O-acetylserine sulfhydrylaseEffective in nanomolar range against OASS isoforms
Agricultural BiotechnologyRegulation of ethylene biosynthesisInhibits ethylene production, affecting growth and ripening

Case Study 1: Antibacterial Activity

A study focused on the antibacterial properties of this compound derivatives against resistant strains of bacteria. The results indicated significant inhibition zones when tested against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Ethylene Regulation

In another investigation, the effects of this compound on tomato plants were analyzed. The compound was found to reduce ethylene levels significantly, leading to delayed fruit ripening and extended shelf life. This finding opens avenues for its application in post-harvest technology.

Mechanism of Action

The mechanism of action of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Structure: Carboxylic acid at position 1 and amino group (-NH₂) at position 1 (same carbon).
  • Role : Key ethylene precursor in plants, regulating growth and stress responses .
  • Key Differences: Unlike 2-(ethylcarbamoyl)cyclopropane-1-carboxylic acid, ACC lacks a substituent at position 2 and has an amino group instead of a carbamoyl.
1-Ethylcyclopropanecarboxylic Acid (CAS 150864-95-2)
  • Structure : Carboxylic acid at position 1 and ethyl group (-C₂H₅) at position 1.
  • Properties : Simpler alkyl substituent reduces polarity compared to the ethylcarbamoyl group, likely lowering water solubility but increasing lipid solubility. Used as a building block in organic synthesis .
trans-2-Cyanocyclopropanecarboxylic Acid (CAS 39891-82-2)
  • Structure: Carboxylic acid at position 1 and cyano (-CN) group at position 2.
  • Applications: The electron-withdrawing cyano group enhances reactivity, making it useful in cross-coupling reactions. Its polarity contrasts with the ethylcarbamoyl group, which may offer hydrogen-bonding capacity .
2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic Acid (CAS 1247433-90-4)
  • Structure : Carboxylic acid at position 1, with ethyl and isopropyl groups at position 2.
  • Properties : Bulky alkyl substituents increase steric hindrance, reducing enzymatic or chemical reactivity compared to the ethylcarbamoyl variant .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Polarity Likely Solubility
This compound* C₇H₁₁NO₃ 173.17 -COOH, -NH-CO-C₂H₅ High (polar) Moderate in water
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 117.11 -COOH, -NH₂ High High in water
1-Ethylcyclopropanecarboxylic acid C₆H₁₀O₂ 114.14 -COOH, -C₂H₅ Low Low in water
trans-2-Cyanocyclopropanecarboxylic acid C₅H₅NO₂ 111.10 -COOH, -CN Moderate Moderate in water
2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid C₉H₁₆O₂ 156.22 -COOH, -C₂H₅, -C₃H₇ Low Low in water

*Estimated based on structural analogs .

Biological Activity

2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid (CAS No. 716362-61-7) is an organic compound characterized by its cyclopropane structure, which includes an ethylcarbamoyl group and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.

The molecular formula of this compound is C7H11NO3, with a molecular weight of 157.17 g/mol. The compound can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with ethyl isocyanate under controlled conditions.

PropertyValue
CAS No.716362-61-7
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
IUPAC NameThis compound
InChI KeyRRFKWPXBCDJTQI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzymatic pathways, potentially influencing biochemical processes in various biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary assessments have shown that derivatives of cyclopropanecarboxylic acids can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial therapies.
  • Inhibition of Ethylene Biosynthesis : In plant biology, compounds similar to this compound have been studied for their ability to modulate ethylene biosynthesis, which plays a crucial role in plant growth and development. In silico studies have indicated that these compounds may serve as effective inhibitors of enzymes involved in ethylene production, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO) .

Case Studies and Research Findings

Several studies have explored the biological implications of cyclopropanecarboxylic acids:

  • In Silico Studies : Research conducted on various cyclopropanecarboxylic acids has demonstrated their potential as inhibitors of ACO enzymes in Arabidopsis thaliana. Molecular docking studies revealed favorable binding interactions between these compounds and the target enzyme, indicating their potential efficacy as bioactive agents .
  • Antimicrobial Properties : A study highlighted the synthesis of analogs derived from cyclopropanecarboxylic acids that displayed antimicrobial properties against several pathogenic strains. The findings suggested that structural modifications could enhance their bioactivity .
  • Pharmaceutical Applications : The compound's unique structure allows it to act as a building block in the synthesis of more complex pharmaceutical agents. Its potential as an active pharmaceutical ingredient (API) is being explored in various therapeutic contexts.

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